bpr1j-097

Content Navigation

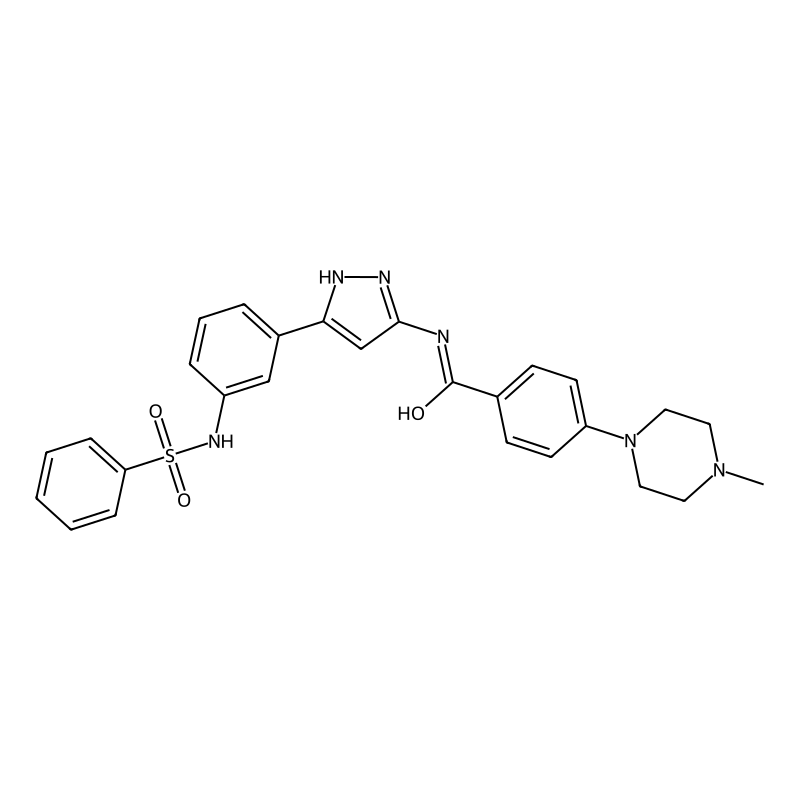

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

BPR1J-097 FLT3 inhibitor mechanism of action

Experimental Evidence & Protocols

The characterization of BPR1J-097's mechanism of action is supported by a series of standardized experimental protocols.

| Experiment Type | Cell Line / Model | Key Methodologies | Primary Outcome Measured |

|---|---|---|---|

| Kinase Inhibition | Sf9 insect cells expressing recombinant FLT3 | Kinase-Glo assay; Incubation for 4 hours [1] | IC₅₀ (Concentration inhibiting 50% of kinase activity) |

| Cellular Proliferation | MOLM-13, MV4-11 (FLT3-mutant AML) | MTS cell viability assay; Incubation for 72 hours [2] [3] [1] | GI₅₀ (Concentration causing 50% growth inhibition) |

| Mechanism & Signaling | FLT3-driven AML cells | Western Blot analysis [2] [3] | Reduction in phosphorylated FLT3 and STAT5 |

| Apoptosis Assay | FLT3-driven AML cells | Not specified in detail [2] [3] | Induction of programmed cell death |

| In Vivo Efficacy | FLT3-driven AML murine xenograft | Administered to mice with established tumors [2] [3] | Tumor volume regression and growth inhibition |

Mechanism of Action Pathway

The following diagram illustrates the proposed mechanism of action for this compound in targeting the FLT3 signaling pathway in AML cells:

Figure 1: this compound inhibits constitutive FLT3 signaling, leading to apoptosis in AML cells.

Research Context & Developer

This compound was identified as a novel FLT3 inhibitor with promising in vivo anti-tumour activities, suggesting its potential for further development in preclinical and clinical studies [2] [3]. The current developer is listed as the Institute of Biotechnology and Pharmaceutical Research at the National Health Research Institutes (NHRI) in Taiwan [4].

References

Biological Activity & Mechanism of Action

BPR1J-097 exerts potent anti-leukemic effects primarily by inhibiting FLT3, a receptor tyrosine kinase that is frequently mutated in AML patients. These mutations constitutively activate FLT3, driving uncontrolled cell proliferation and survival [1].

The diagram below illustrates the proposed mechanism of action of this compound in FLT3-driven AML cells.

This compound inhibits mutant FLT3, blocking downstream survival signals and inducing apoptosis.

Key Experimental Findings

Research has characterized the activity of this compound through both in vitro and in vivo models.

In Vitro Efficacy

The anti-proliferative and pro-apoptotic effects of this compound have been demonstrated in human AML cell lines that harbor mutant FLT3.

| Cell Line / Assay | Experiment Description | Result (GC₅₀ / IC₅₀) | Citation |

|---|---|---|---|

| MOLM-13 cells | Anti-proliferation (72 hrs, MTS assay) | GC₅₀ = 21 ± 7 nM | [1] |

| MV4-11 cells | Anti-proliferation (72 hrs) | GC₅₀ = 46 ± 14 nM | [1] |

| Sf9 insect cells | Inhibition of wild-type GST-tagged FLT3 kinase | IC₅₀ = 11 nM | [2] |

In Vivo Efficacy and Pharmacokinetics

This compound has been evaluated in FLT3-driven AML murine xenograft models. It demonstrated favourable pharmacokinetic properties and caused pronounced, dose-dependent tumour growth inhibition and regression, indicating its potential as a therapeutic agent [1].

Detailed Experimental Protocols

The following methodologies are summarized from key studies on this compound [2] [1].

In Vitro Kinase Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the FLT3 kinase.

- Key Reagents: Recombinant GST-tagged FLT3 kinase domain (expressed in Sf9 insect cells), this compound, ATP, substrate, and detection reagents (e.g., Kinase-Glo or wallac counting).

- Procedure:

- Incubate the FLT3 kinase with varying concentrations of this compound.

- Initiate the kinase reaction by adding ATP and substrate.

- Allow the reaction to proceed for a defined period (e.g., 4 hours).

- Measure the remaining ATP levels using a luminescent method to quantify kinase activity.

- Data Analysis: Calculate the percentage of inhibition relative to a vehicle control and plot against the inhibitor concentration to determine the IC₅₀ value.

Cellular Anti-proliferation Assay

- Objective: To assess the growth-inhibitory effect (GC₅₀) of this compound on FLT3-driven AML cell lines.

- Key Reagents: Human AML cell lines (e.g., MOLM-13, MV4-11), this compound, cell culture medium, and a cell viability indicator (e.g., MTS reagent).

- Procedure:

- Seed cells in multi-well plates and allow them to adhere.

- Treat the cells with a range of concentrations of this compound.

- Incubate for 72 hours.

- Add MTS reagent and incubate further to allow viable cells to convert MTS into a formazan product.

- Measure the absorbance of the formazan product to determine cell viability.

- Data Analysis: Normalize absorbance readings to vehicle-treated controls and calculate the GC₅₀.

Analysis of Apoptosis and Signaling

- Objective: To confirm the mechanism of action by analyzing apoptosis induction and pathway inhibition.

- Key Reagents: Treated cells, antibodies for phosphorylated FLT3 and STAT5, and apoptosis detection kits (e.g., Annexin V staining).

- Procedure:

- Treat FLT3-driven AML cells with this compound.

- For signaling analysis: Lyse cells after treatment and perform Western blotting using phospho-specific antibodies to detect levels of phosphorylated FLT3 and STAT5.

- For apoptosis analysis: Harvest cells, stain with Annexin V and a viability dye (e.g., Propidium Iodide), and analyze by flow cytometry.

The experimental workflow for these key assays is summarized below.

Key experimental workflow used to characterize this compound's activity and mechanism.

Developer and Supplier Information

This compound was developed by the Institute of Biotechnology and Pharmaceutical Research at the National Health Research Institutes (NHRI) in Taiwan [3]. It is available for research purposes from several chemical suppliers, including BOC Sciences, MedChemExpress, and ChemicalBook, typically in quantities ranging from 2 mg to 250 mg [2] [4] [3].

Conclusion for Researchers

This compound represents a promising FLT3 inhibitor with compelling preclinical data. Its high potency (low nM range) against FLT3 kinase, efficacy in inducing apoptosis in FLT3-driven cell lines, and demonstrated in vivo activity in xenograft models support its potential for further development [2] [1]. The available chemical data and well-documented experimental protocols provide a solid foundation for ongoing and future preclinical studies aimed at advancing this compound toward clinical application in AML.

References

BPR1J-097 novel FLT3 kinase inhibitor discovery

BPR1J-097 Technical Profile

The table below summarizes the core characteristics of this compound as identified from the search results.

| Attribute | Description |

|---|---|

| Compound Name | This compound [1] |

| Classification | Novel small-molecule FLT3 inhibitor [1] |

| Primary Indication | Acute Myeloid Leukemia (AML) [1] |

| Key Preclinical Finding | Demonstrates potent inhibitory activity and promising in vivo anti-tumour effects in AML models [1] |

| Development Status (as of 2012) | Suggested for further development in preclinical and clinical studies [1] |

Research Context and Discovery Workflow

This compound was identified in a 2012 study as a novel FLT3 inhibitor with promising anti-tumor activity. The research pathway from discovery to validation can be summarized as follows:

References

Documented Preclinical Profile of BPR1J-097

The table below summarizes the key quantitative findings on BPR1J-097 from the identified study [1].

| Parameter | Value / Finding | Context / Model System |

|---|---|---|

| FLT3 Kinase IC₅₀ | 1 - 10 nM | In vitro kinase assay |

| Anti-proliferation GC₅₀ | 21 ± 7 nM | MOLM-13 cells (FLT3-ITD mutant AML cell line) |

| Anti-proliferation GC₅₀ | 46 ± 14 nM | MV4-11 cells (FLT3-ITD mutant AML cell line) |

| Mechanistic Action | Inhibited FLT3 and STAT5 phosphorylation; induced apoptosis | Observed in FLT3-driven AML cells |

| In Vivo Efficacy | Pronounced, dose-dependent tumour growth inhibition and regression | FLT3-driven AML murine xenograft models |

| Pharmacokinetics | Described as "favourable" (specific parameters not detailed) | Preclinical study |

FLT3 Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the FLT3 signaling pathway and the general mechanism of action for FLT3 inhibitors like this compound, based on the broader context from the search results [2] [3] [4].

Diagram of FLT3 signaling and inhibition. The FLT3 receptor, when bound by its ligand (wild-type) or through mutations (ITD/TKD), activates key downstream pathways. FLT3 inhibitors like this compound block this signaling, particularly in mutant cells [2] [3] [5].

Research Gaps and Further Directions

The search results indicate that This compound has not been a focus of recent literature, with the primary study published over a decade ago [1]. Consequently, several areas required for an in-depth technical guide are lacking:

- Detailed Experimental Protocols: The specific methodologies for kinase assays, cell viability (GC₅₀) measurements, and in vivo xenograft studies are not described in the available abstract.

- Resistance Mechanisms: The study does not investigate or report on potential resistance mechanisms against this compound.

- Selectivity Profile: While noted as a "novel FLT3 inhibitor," a comprehensive profiling of its selectivity against other kinases is not provided.

- Recent Developments: No clinical trial data or follow-up studies were found, suggesting its development may not have progressed to clinical stages.

Suggestions for Deeper Research

To compile a more comprehensive whitepaper, you may need to consult additional sources:

- Access the Full Text: The original paper in the British Journal of Cancer (2012) may contain the detailed experimental methods you require.

- Search Chemical Databases: Look for this compound on professional databases like PubChem to find chemical structure, synonyms, and potentially linked bioactivity data.

- Explore Broader FLT3 Context: The other search results, while not mentioning this compound, offer extensive information on next-generation FLT3 inhibitors (e.g., FF-10101, FLIN-4), emerging resistance mechanisms, and novel combination strategies that represent the current research frontier [2] [6] [3].

References

- 1. This compound, a Novel FLT3 Kinase Inhibitor, Exerts Potent ... [pubmed.ncbi.nlm.nih.gov]

- 2. Rational design of next-generation FLT3 inhibitors in acute ... [sciencedirect.com]

- 3. Counter-Therapeutic Strategies for Resistance of FLT3 ... [mdpi.com]

- 4. Novel molecular mechanisms of FLT3 deregulation [molecular-cancer.biomedcentral.com]

- 5. FLT3 inhibitors in acute myeloid leukemia: Current status ... [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel and highly potent small molecule ... [frontiersin.org]

BPR1J-097 acute myeloid leukemia AML research

Compound Profile and Mechanism of Action

BPR1J-097 is a potent and selective FLT3 inhibitor. FLT3 mutations, particularly Internal Tandem Duplications (ITD), are among the most common genetic abnormalities in AML and are associated with poor prognosis [1] [2]. This compound is designed to target this pathway.

| Property | Description |

|---|---|

| Molecular Formula | C₂₇H₂₈N₆O₃S [3] |

| Molecular Weight | 516.62 g/mol [3] |

| Primary Target | FMS-like tyrosine kinase 3 (FLT3) [4] [3] |

| Reported IC₅₀ (FLT3) | 11 nM [3] |

| Key Mechanism | Inhibits FLT3 autophosphorylation and its downstream signaling (e.g., STAT5), inducing apoptosis in AML cells [2] [3] |

The diagram below illustrates the mechanism of this compound in blocking the FLT3-ITD driven signaling pathway in AML cells.

Preclinical Efficacy Data

Preclinical studies demonstrate that this compound effectively suppresses the growth of FLT3-ITD positive AML cells.

| Assay Type | Model/Cell Line | Key Finding / GC₅₀ / IC₅₀ | Citation |

|---|---|---|---|

| Biochemical Kinase Assay | Recombinant FLT3 kinase | IC₅₀ ~25 nM [2] | |

| Cellular Proliferation | MOLM-13 (FLT3-ITD+) | GC₅₀ ~3.4 nM [2] | |

| Cellular Proliferation | MV4;11 (FLT3-ITD+) | GC₅₀ ~2.8 nM [2] | |

| Target Engagement | MV4;11 (FLT3-ITD+) | Inhibits FLT3 & STAT5 phosphorylation (IC₅₀ ~1 nM) [2] | |

| In Vivo Efficacy | MV4;11 Xenograft Mouse Model | Significant tumor growth inhibition and regression [2] |

Key Experimental Protocols

The following methodologies are critical for evaluating the efficacy and mechanism of this compound in a preclinical setting.

- In Vitro Kinase Activity Assay: The inhibitory activity of this compound against FLT3 is measured using a Kinase-Glo luminescent kinase assay. This assay quantifies the remaining ATP after the kinase reaction, with decreasing luminescence indicating higher kinase inhibition. Experiments are typically performed in triplicate, and IC₅₀ values are calculated using software like GraphPad Prism [2].

- Cell Viability/Proliferation Assay (MTS Assay): The cytotoxic effects on AML cell lines are determined using the MTS colorimetric assay. Cells are seeded in 96-well plates and treated with a dose range of this compound. After a set incubation period, MTS reagent is added, and the absorbance of the formed formazan product is measured. The GC₅₀ (concentration for 50% growth control) is then calculated [2].

- Western Blotting for Target Validation: To confirm the compound's mechanism, cells are treated with this compound and lysed. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against p-FLT3 (Tyr591), total FLT3, p-STAT5 (Tyr694), and total STAT5. Beta-actin is used as a loading control. A reduction in phosphorylation levels confirms target engagement [2].

- Apoptosis Assay (Annexin V/PI Staining): The induction of apoptosis is quantified using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining. This method distinguishes between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [2].

Research Status and Potential

This compound represents a promising investigational candidate. Research highlights its potential not just as a single agent but also in combination therapy.

- Development Status: this compound is a preclinical candidate. Its developer is listed as the Institute of Biotechnology and Pharmaceutical Research at Taiwan's National Health Research Institutes [3].

- Synergistic Combination Potential: A related analog, BPR1J-340, showed strong synergistic anti-leukemic effects when combined with the histone deacetylase inhibitor (HDACi) vorinostat (SAHA). This combination enhanced apoptosis, linked to the down-regulation of the anti-apoptotic protein Mcl-1, suggesting a viable strategy to overcome potential resistance [2].

Key Research Gaps and Future Directions

While the existing data is promising, you should be aware of several research gaps:

- Limited Primary Literature: Direct, detailed peer-reviewed studies specifically on "this compound" are less prevalent than for its analog, BPR1J-340. Much of the mechanistic and in vivo data is inferred from studies on BPR1J-340 [4] [2].

- Missing ADMET Data: Publicly available information on its pharmacokinetic profile (absorption, distribution, metabolism, excretion, and toxicity) is sparse, which is critical for translational development.

- Resistance Mechanisms: It is not yet well-studied whether long-term treatment with this compound leads to resistance, for instance, through the emergence of secondary FLT3 point mutations (e.g., D835Y), a known challenge with other FLT3 inhibitors [1] [5].

Future research should focus on comprehensive toxicology studies, testing against a broader panel of FLT3 mutant isoforms, and further exploration of rational drug combinations.

References

- 1. Targeted Therapy of FLT3 in Treatment of AML—Current ... [mdpi.com]

- 2. Evaluation of the Antitumor Effects of BPR1J-340, a Potent ... [pmc.ncbi.nlm.nih.gov]

- 3. CAS 1327167-19-0 this compound [bocsci.com]

- 4. FMS-like tyrosine kinase 3 (FLT3) inhibitors [sciencedirect.com]

- 5. PCW-A1001, AI-assisted de novo design approach to ... [frontiersin.org]

Pharmacokinetic & Physicochemical Profile of BPR1J-097

While detailed ADME (Absorption, Distribution, Metabolism, Excretion) data from live-animal or human studies is not available in the search results, the following table summarizes the core properties that can be identified.

| Property | Details |

|---|---|

| Reported PK Profile | Described as having a "favourable pharmacokinetic property" and showed pronounced dose-dependent tumor growth inhibition in FLT3-driven AML murine xenograft models [1]. |

| Molecular Formula | C₂₇H₂₈N₆O₃S [2] |

| Molecular Weight | 516.61 g/mol [2] |

| CAS Number | 1327167-19-0 [2] |

| Solubility | Likely low. Suggested to potentially dissolve in DMSO; otherwise, solvents like water, ethanol, or DMF are recommended with detailed formulation guidance for in vivo studies [2]. |

| LogP | 5.11 (Indicates high lipophilicity) [2] |

| Storage | Powder: -20°C for 3 years or 4°C for 2 years. In solvent: -80°C for 6 months or -20°C for 1 month [2]. |

Experimental Evidence & Proposed Protocols

The primary evidence for the anti-tumor activity of BPR1J-097 comes from a 2012 study. The methodologies below are summarized from that publication.

In Vivo Anti-Tumor Efficacy [1]

- Objective: To evaluate the dose-dependent anti-leukemic effects and pharmacokinetics of this compound in mouse models.

- Model: FLT3-driven acute myeloid leukemia (AML) murine xenograft models.

- Treatment: Administration of this compound at various doses.

- Key Findings: The compound exhibited potent, dose-dependent tumor growth inhibition and even regression, supporting its favorable pharmacokinetic properties for in vivo efficacy.

Proposed Formulation Protocols for In Vivo Studies [2] For in vivo research, the supplier provides several formulation suggestions. The following are two examples for injection:

- Injection Formulation 1: DMSO : Tween 80 : Saline = 10 : 5 : 85

- Injection Formulation 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45

Context: this compound as a FLT3 Inhibitor in AML

To understand the scientific rationale for studying this compound, the following diagram outlines its role in targeted AML therapy.

Mechanism of this compound in targeting FLT3-driven AML pathogenesis.

Suggestions for Further Research

The search results indicate that information on this compound is not extensive. To gather the data required for a comprehensive technical guide, I suggest you:

- Consult Specialized Databases: Detailed pharmacokinetic parameters (e.g., half-life, Cmax, AUC, clearance) are not present in these results. You may need to search specialized pharmacology databases like PharmGKB or the University of Washington's Metabolism and Transport Drug Interaction Database.

- Investigate Related Compounds: The search results mention a related compound, BPR1J-340 [3]. Researching this and other FLT3 inhibitors (e.g., Midostaurin, Quizartinib) [4] may provide useful comparative data and insights into the typical PK profile for this drug class.

- Review Patent Literature: Chemical patents often contain detailed experimental sections, which may include extensive pharmacokinetic and formulation data not found in journal articles.

References

- 1. This compound, a Novel FLT3 Kinase Inhibitor, Exerts Potent ... [pubmed.ncbi.nlm.nih.gov]

- 2. - BPR | FLT3 inhibitor | CAS 1327167-19-0 | Buy 1 - J ... 097 BPR 1 J 097 [invivochem.com]

- 3. Evaluation of the Antitumor Effects of BPR1J-340, a Potent and ... [journals.plos.org]

- 4. Targeted Therapy of FLT3 in Treatment of AML—Current ... [mdpi.com]

Quantitative Data Summary of BPR1J-340 In Vivo Efficacy

The anti-tumor efficacy of BPR1J-340, a compound closely related to BPR1J-097, was evaluated in FLT3-ITD driven AML murine models [1].

| Study Model | Treatment Regimen | Key Efficacy Findings | Reported Metrics |

|---|---|---|---|

| FLT3-ITD+ AML Murine Xenograft | BPR1J-340 administered orally [1] | Pronounced, dose-dependent tumor growth inhibition and regression [1] | Tumor Growth Inhibition (TGI), Tumor Regression [1] |

| MOLM-13 cells (FLT3-ITD+) [1] | N/A (In vitro) | GC₅₀: 3.4 ± 1.5 nM [1] | GC₅₀ (50% Growth Inhibition Concentration) |

| MV4;11 cells (FLT3-ITD+) [1] | N/A (In vitro) | GC₅₀: 2.8 ± 1.2 nM [1] | GC₅₀ (50% Growth Inhibition Concentration) |

| Biochemical FLT3 Kinase Assay [1] | N/A (In vitro) | IC₅₀: 25 ± 5 nM [1] | IC₅₀ (50% Inhibitory Concentration) |

| FLT3-ITD (Cellular, MV4;11) [1] | N/A (In vitro) | IC₅₀: ~1 nM for STAT5 phosphorylation [1] | IC₅₀ |

Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational studies, here are the key methodologies used.

In Vivo Tumor Regression Protocol

- Animal Model: FLT3-ITD driven AML murine xenograft models [1].

- Compound Administration: BPR1J-340 was administered orally [1].

- Key Measurements: The study primarily assessed tumor growth inhibition and observed dose-dependent tumor regression [1].

Supporting In Vitro Assays

- Biochemical Kinase Activity Assay: FLT3 kinase activity was measured using a Kinase-Glo assay. The IC₅₀ (half-maximal inhibitory concentration) for BPR1J-340 was determined to be approximately 25 nM [1].

- Cell Viability/Proliferation Assay (MTS Assay): FLT3-ITD+ AML cell lines (MOLM-13, MV4;11) were treated with the compound. Viable cells were quantified using the MTS method, and GC₅₀ values were calculated [1].

- Western Blot Analysis: Treated AML cells were analyzed using specific antibodies to detect inhibition of FLT3 phosphorylation (at Tyr591) and its key downstream effector, STAT5 (at Tyr694), confirming target engagement and mechanism of action [1].

- Combination Therapy Study: FLT3-ITD+ MOLM-13 cells were treated with BPR1J-340 in combination with the HDAC inhibitor Vorinostat (SAHA). Apoptosis was assessed by measuring markers like cleaved PARP, and synergy was evaluated [1].

Signaling Pathways and Experimental Workflow

The mechanism of action and a key combinatorial strategy are visualized in the following diagrams, created using DOT language.

Diagram 1: this compound inhibits oncogenic FLT3 signaling, inducing apoptosis in AML cells. [2] [1]

Diagram 2: Experimental workflow for evaluating this compound/340, from in vitro profiling to in vivo and combination studies. [1]

Key Research Insights and Strategic Implications

- Target Profile: this compound is characterized as a novel small molecule FLT3 inhibitor. Its potency is demonstrated by low nanomolar IC₅₀ values against FLT3, including the challenging D835Y mutation, which is associated with treatment resistance [2].

- Overcoming Resistance: The synergistic combination of a FLT3 inhibitor (BPR1J-340) with the HDAC inhibitor Vorinostat represents a promising strategy to enhance anti-leukemic efficacy and potentially overcome resistance. The mechanism involves down-regulation of the pro-survival protein Mcl-1 [1].

- Supporting Evidence: While this compound is a confirmed FLT3 inhibitor [2], the most comprehensive in vivo efficacy and protocol data in the available literature is for the closely related analog BPR1J-340 [1].

Suggestions for Further Research

The available data on this compound is promising but limited. To build a complete preclinical profile, you may need to:

- Search for newer literature published after the 2014 study on BPR1J-340.

- Investigate clinical trial registries (like ClinicalTrials.gov) to see if this compound or BPR1J-340 have advanced to clinical stages.

- Explore patent databases for more detailed chemical and pharmacological data.

References

Molecular Mechanism of Action and Apoptosis Induction

BPR1J-097 specifically targets and inhibits Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in AML [1]. Its action leads to apoptosis through the following key steps:

Summary of Experimental Evidence and Protocols

The following table summarizes the key experimental findings on the anti-AML activity of this compound from cellular and animal models.

| Experimental Model | Key Findings & Quantitative Results | Reference |

|---|

| In Vitro Cellular Assays (MOLM-13 & MV4-11 FLT3-ITD+ cells) | GC₅₀ (Growth Inhibition): 21 ± 7 nM (MOLM-13), 46 ± 14 nM (MV4-11) IC₅₀ (FLT3 Kinase Activity): 1-10 nM Apoptosis: Induced apoptosis; inhibited phosphorylation of FLT3 and STAT5. | [1] | | In Vivo Mouse Xenograft Models (FLT3-ITD driven) | Tumor Response: Pronounced, dose-dependent tumor growth inhibition and regression. | [1] | | Pharmacokinetic Properties (Rat model) | Result: Demonstrated favorable pharmacokinetic properties. | [1] |

Detailed Experimental Protocols

Here are the methodologies used to generate the key data on this compound.

In Vitro Kinase Activity and Cell Viability Assays

- In Vitro Kinase Activity Assay: The 50% inhibitory concentration (IC₅₀) of this compound against FLT3 kinase was determined using a biochemical kinase activity assay, measuring the compound's ability to directly inhibit the enzymatic activity of the FLT3 kinase protein [1].

- Cell Viability/Proliferation Assay (GC₅₀): The growth inhibitory effect was assessed on FLT3-ITD+ human AML cell lines (e.g., MOLM-13, MV4-11). Cells were treated with various concentrations of this compound, and viability was measured, often using an MTS assay or by direct cell counting. The GC₅₀ value represents the compound concentration that causes a 50% reduction in cell growth compared to a control [1] [2].

Mechanism of Action and Apoptosis Analysis

- Western Blot Analysis: This technique was used to detect changes in protein levels and their activation states. Cell lysates from this compound-treated AML cells were analyzed using specific antibodies to show a decrease in phosphorylated FLT3 (Tyr591) and its key downstream effector, phosphorylated STAT5 (Tyr694) [1] [2].

- Apoptosis Assay: The induction of apoptosis was quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

- Cells are treated with this compound and then collected.

- Cells are stained with Annexin V-FITC (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis) and PI (which stains DNA in late apoptotic and necrotic cells with compromised membrane integrity).

- The stained cells are analyzed by flow cytometry to distinguish and quantify the populations of viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), and late apoptotic/dead (Annexin V⁺/PI⁺) cells [1] [2].

In Vivo Efficacy Studies

- Mouse Xenograft Models: The in vivo anti-tumor efficacy of this compound was evaluated in FLT3-ITD+ AML murine xenograft models. These studies typically involve:

- Implanting immunodeficient mice with human FLT3-ITD+ AML cells (e.g., MOLM-13).

- Randomizing the mice into control and treatment groups once tumors are established.

- Administering this compound at various doses via a predefined route (e.g., oral gavage).

- Monitoring tumor volume and body weight over time to assess anti-tumor activity and potential toxicity [1].

Future Research and Clinical Potential

The pre-clinical data strongly suggests that this compound is a promising candidate for further development. Research on a closely related analog, BPR1J-340, indicates that combining FLT3 inhibitors with other agents, such as the histone deacetylase inhibitor (HDACi) vorinostat, can produce a synergistic anti-leukemic effect by enhancing apoptosis through mechanisms like Mcl-1 downregulation [2]. This highlights a viable strategy to overcome potential resistance and improve therapeutic outcomes.

References

BPR1J-097 STAT5 phosphorylation inhibition

The STAT5 Signaling Pathway

To understand the context of STAT5 phosphorylation inhibition, the diagram below illustrates the core JAK-STAT signaling pathway, which includes the potential point of inhibition for a compound like BPR1J-097 [1] [2].

Diagram of JAK-STAT5 signaling pathway and inhibition.

Generic Experimental Protocol for Assessing STAT5 Phosphorylation

While data on this compound is unavailable, the following table outlines a standard cell-based immunoassay method you could adapt to test this or similar compounds [3]. This versatile protocol is conducive to medium-to-high-throughput applications for ligand profiling and inhibitor screening.

| Protocol Step | Description & Technical Considerations |

|---|---|

| 1. Cell Preparation | Use a cell line expressing the target GPCR or cytokine receptor. Seed cells into poly-L-lysine-coated 96-well plates and grow to >95% confluency [3]. |

| 2. Compound Treatment | Treat cells with the investigational inhibitor (e.g., this compound) across a range of concentrations, followed by stimulation with a known STAT5-activating agonist [3]. |

| 3. Cell Lysis | Lyse cells in a detergent buffer containing protease and protein phosphatase inhibitors—this is critical to preserve the phosphorylation state of proteins during analysis [3]. |

| 4. Receptor Immunoprecipitation | Use magnetic beads coated with an antibody against an affinity tag (e.g., HA-tag) on the receptor to isolate it from the lysate [3]. |

| 5. Phosphorylation Detection | Detect phosphorylated STAT5 or receptor using a phosphosite-specific primary antibody, followed by an enzyme-labeled secondary antibody and a colorimetric substrate. Always run parallel wells with a phosphorylation-independent antibody to control for total receptor content [3]. |

| 6. Data Analysis | Generate concentration-response curves from the optical density (OD) readings. The signal from the phospho-specific antibody, normalized to the total receptor signal, indicates the level of inhibition [3]. |

References

Application Note: Preparation of BPR1J-097 DMSO Stock Solutions

1. Solvent Selection and Handling

- Primary Solvent: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of research compounds like BPR1J-097 due to its excellent solubilizing properties for a wide range of organic molecules [1].

- Solvent Quality: Use high-grade, anhydrous DMSO (e.g., ≥99.9% purity) to avoid water-induced compound degradation and unwanted side reactions in biological assays.

- Hygroscopic Nature: DMSO is highly hygroscopic. Always keep the bottle tightly sealed and use fresh aliquots when possible to minimize water absorption, which can affect compound stability and concentration accuracy.

2. Stock Solution Preparation Protocol

- Calculate the Required Mass: Determine the mass of this compound needed to achieve the target concentration and volume (e.g., 50 mM in 1 mL of DMSO).

- Weigh the Compound: Using an analytical balance, accurately weigh the calculated amount of this compound powder and transfer it to a clean, sterile vial.

- Add DMSO: Add the appropriate volume of DMSO to the vial. To ensure initial solubility, add a small amount of DMSO first, vortex or sonicate until the compound is fully dissolved, then add the remaining DMSO to reach the final volume.

- Mix Thoroughly: Gently vortex the solution for 1-2 minutes until a clear, particulate-free solution is obtained. Avoid vigorous shaking to prevent introducing air bubbles.

- Aliquot and Store: Immediately aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or below, protected from light.

3. Determination of Solubility and Working Concentration Ranges

For a new compound like this compound, a preliminary solubility assessment is crucial. The table below outlines general cytotoxicity thresholds for DMSO in cell-based assays, which will help you determine the maximum allowable DMSO concentration in your experiments [1].

Table: Cytotoxicity Profile of DMSO in Cell-Based Assays

| Cell Line Type | Safe DMSO Concentration (v/v) | Exposure Duration | Key Findings |

|---|---|---|---|

| Most cancer cell lines (e.g., HepG2, Huh7) | ≤ 0.3125% | 24-72 hours | Minimal cytotoxicity observed [1]. |

| Sensitive cell lines (e.g., MCF-7) | < 0.3125% | 24-72 hours | Higher sensitivity; requires lower DMSO concentration [1]. |

| General guideline | ≤ 0.1% | 24-48 hours | Commonly used as a safe, conservative limit in many protocols [1]. |

4. Experimental Design and Dilution Strategy

- Final DMSO Concentration: In cell-based assays, the final concentration of DMSO should typically be kept at or below 0.1% (v/v) to ensure no measurable solvent toxicity impacts the results [1].

- Dilution Workflow: Always prepare intermediate dilutions of your stock solution in a culture medium-compatible buffer (like PBS) or serum-free medium before adding it to cells. Never add a highly concentrated DMSO stock directly to cell cultures.

- Vehicle Controls: Every experiment must include a vehicle control group treated with the same final concentration of DMSO used for the compound treatment. This is essential for attributing any observed effects to the compound and not the solvent.

The following diagram illustrates the complete workflow for preparing and using a this compound DMSO stock solution in cell-based assays.

Critical Considerations for Reliable Results

- Cell Density Optimization: For viability assays like MTT, a cell density of 2,000 cells per well in a 96-well plate has been shown to provide consistent, linear results across various cancer cell lines (HepG2, MCF-7, HT29, etc.) over 24-72 hours [1]. Always optimize density for your specific cell line and assay duration.

- Solvent Cytotoxicity: Adhere to the DMSO concentrations outlined in the table above. For initial tests with this compound, include a DMSO concentration curve (e.g., 0.1% to 1.0%) to empirically confirm the safe threshold for your specific cell system [1].

- Compound Stability: The long-term stability of this compound in DMSO is unknown. Periodically check the stock solution for precipitation or changes in appearance. For critical long-term studies, consider verifying compound integrity using analytical methods like HPLC.

References

BPR1J-097 cell viability assay MOLM-13 MV4-11

Application Notes: BPR1J-097 in AML Models

This compound Hydrochloride is a novel and potent Fms-like tyrosine kinase 3 (FLT3) inhibitor, demonstrating significant activity in models of Acute Myeloid Leukemia (AML) [1] [2]. It inhibits FLT3 kinase activity at low nanomolar concentrations and induces apoptosis in FLT3-driven AML cells. The following data summarizes its key experimental findings.

Quantitative Profile of this compound

| Parameter | Value / Result | Experimental Context |

|---|---|---|

| FLT3 Kinase IC₅₀ | 11 nM [1] / 1-10 nM [2] | In vitro kinase assay |

| Cell Growth Inhibition (GC₅₀) | ||

| ∟ MOLM-13 cells | 21 ± 7 nM [1] [2] | 72-hour cell viability assay (MTS) |

| ∟ MV4-11 cells | 46 ± 14 nM [1] [2] | 72-hour cell viability assay (MTS) |

| Key Signaling Effects | Inhibits phosphorylation of FLT3 and STAT5 [1] | Western blot / cell-based assay |

| Apoptosis Induction | Emergence of active caspase-3 [1] | Cell-based assay |

| ∟ MOLM-13 cells | Observed at 10 nM [1] | |

| ∟ MV4-11 cells | Observed at 100 nM [1] | |

| In Vivo Efficacy (Mice) | Pronounced tumour growth inhibition and regression [1] [2] | MOLM-13 & MV4-11 xenograft models |

| ∟ Dosage | 10 & 25 mg/kg, i.v., once daily [1] | |

| ∟ Key Result | Tumour shrinkage in large (>2000 mm³) MOLM-13 tumours [1] |

Detailed Experimental Protocols

Here are the step-by-step methodologies for key experiments as described in the literature.

Protocol 1: FLT3 Kinase Inhibition Assay [1]

This protocol measures the direct inhibition of FLT3 kinase activity by this compound.

- Assay Setup: Perform reactions in a 96-well plate. The final reaction volume is 50 µL.

- Reaction Composition: The mixture includes:

- 25 mM Tris (pH 7.4)

- 10 mM MgCl₂

- 4 mM MnCl₂

- 1 mM DTT

- 0.02% Triton X-100

- 0.01% BSA

- 1 µM ATP

- 20 µM peptide substrate (GGMEDIYFEFMGGKKK)

- 75 ng of recombinant FLT3 protein

- This compound at the desired concentration (a DMSO vehicle is used for controls).

- Incubation: Incubate the reaction plate at 30°C for 4 hours.

- Detection: After incubation, add 50 µL of Kinase-Glo Plus Reagent to each well. Incubate at 25°C for 20 minutes to allow the luminescence signal to develop.

- Measurement: Transfer a 70 µL aliquot from each well to a black microtiter plate. Measure the luminescence using a multilabel counter. The signal is inversely proportional to kinase activity.

- Data Analysis: The IC₅₀ value (concentration that inhibits 50% of kinase activity) is determined from three independent experiments.

Protocol 2: Cell Viability (Proliferation) Assay [1]

This protocol determines the effect of this compound on the viability of AML cell lines.

- Cell Seeding: Seed MOLM-13 or MV4-11 cells at a density of 10,000 cells per well in a 96-well culture plate.

- Pre-incubation: Allow the cells to adhere and grow for 16 hours under standard cell culture conditions (37°C, 5% CO₂).

- Compound Treatment: Treat the cells with either a vehicle control (DMSO) or this compound across a range of concentrations. Ensure each treatment is performed with multiple replicates.

- Incubation: Incubate the treated cells for 72 hours.

- Viability Quantification: Add MTS reagent to each well and incubate according to the manufacturer's instructions. Metabolically active cells will convert MTS into a formazan dye.

- Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader.

- Data Analysis: The GC₅₀ value (concentration for 50% growth inhibition) is calculated by comparing the absorbance of treated wells to vehicle-treated control wells, using appropriate software (e.g., Prism).

Protocol 3: In Vivo Efficacy Study in Mouse Xenograft Models [1]

This protocol evaluates the anti-tumor efficacy of this compound in vivo.

- Animal and Model Preparation:

- Use 8-week-old male nude mice.

- Subcutaneously inoculate mice with MOLM-13 cells (1×10⁶ per flank) or MV4-11 cells (5×10⁶ per flank) to establish tumors.

- Grouping and Dosing:

- When tumor volumes reach 100-200 mm³, randomize animals into treatment and control groups (n=5-7 per group).

- Treat animals with this compound Hydrochloride (e.g., 10 and 25 mg/kg) or a vehicle control via intravenous (i.v.) injection.

- Administer the treatment once daily, for 5 days per week, over a 2-week period.

- Monitoring:

- Measure tumor dimensions and animal body weight twice weekly.

- Calculate tumor volume using the formula: Volume = (length × width²) / 2.

- Study Endpoint:

- At the end of the study, euthanize animals by carbon dioxide inhalation followed by cervical dislocation.

Mechanism of Action Signaling Pathway

The diagram below illustrates the proposed mechanism of this compound in FLT3-driven AML cells, summarizing the key findings from the application notes.

Diagram Title: this compound Inhibits FLT3 Signaling in AML

Key Experimental Considerations

- Controlled Substance: Please note that this compound is a controlled substance and may not be available for purchase in all territories [1].

- Solubility and Storage: For in vitro studies, be mindful that this compound is hygroscopic and has limited solubility in DMSO. Prepare stock solutions fresh and follow recommended storage conditions (4°C, sealed, away from moisture) [1].

- In Vivo Model Efficacy: The pronounced tumor regression observed in xenograft models, including large established tumors, highlights the strong therapeutic potential of this compound for AML [1].

References

Comprehensive Application Notes and Protocols: BPR1J-097 Western Blot Analysis of FLT3 Phosphorylation in AML Research

Introduction to FLT3 Phosphorylation and BPR1J-097 Therapeutic Context

FMS-like tyrosine kinase 3 (FLT3) is a crucial receptor tyrosine kinase in hematopoietic progenitor cells that regulates cell proliferation, differentiation, and survival through complex signaling cascades when activated by its ligand (FL). Upon ligand binding, FLT3 undergoes dimerization and autophosphorylation at multiple tyrosine residues, initiating downstream signaling through pathways including PI3K/AKT, RAS/MAPK, and STAT5 [1]. In acute myeloid leukemia (AML), FLT3 is frequently mutated, with internal tandem duplications (FLT3-ITD) occurring in approximately 25% of patients and tyrosine kinase domain mutations (FLT3-TKD) in 7-10% of patients. These mutations result in constitutive activation of the receptor independent of ligand binding, driving leukemogenesis and making FLT3 an attractive therapeutic target [1] [2].

The development of FLT3 inhibitors represents a significant advancement in targeted AML therapy. This compound is a novel investigational inhibitor that specifically targets FLT3 phosphorylation and signaling. Monitoring FLT3 phosphorylation status is essential for both drug development and clinical applications, as it provides critical insights into inhibitor efficacy, optimal dosing, and resistance mechanisms. Western blot analysis serves as a fundamental technique for detecting changes in FLT3 phosphorylation patterns in response to this compound treatment, allowing researchers to assess target engagement and biological activity in preclinical models [3]. This protocol outlines a standardized approach for analyzing FLT3 phosphorylation in AML cell lines and primary samples treated with this compound, incorporating critical methodological considerations for phosphoprotein analysis.

Experimental Workflow for FLT3 Phosphorylation Analysis

The figure below illustrates the comprehensive workflow for analyzing FLT3 phosphorylation response to this compound treatment:

Figure 1: Experimental workflow for FLT3 phosphorylation analysis. This diagram outlines the key steps from cell culture to data interpretation, highlighting critical stages for successful detection of phosphorylation changes in response to this compound treatment.

FLT3 Signaling Pathway and this compound Inhibition Mechanism

The diagram below illustrates FLT3 signaling and this compound inhibition mechanism:

Figure 2: FLT3 signaling pathway and this compound inhibition mechanism. This diagram illustrates the normal FLT3 activation process, key downstream signaling pathways, and the point of inhibition by this compound, highlighting the molecular consequences of treatment.

FLT3 signaling is initiated when the FLT3 ligand induces receptor dimerization, triggering autophosphorylation at specific tyrosine residues including Tyr969, which serves as a critical docking site for downstream adaptor proteins. In AML with FLT3-ITD mutations, this signaling becomes constitutive and ligand-independent, leading to continuous proliferation and survival signals. This compound functions by competitively binding to the ATP-binding pocket of FLT3, preventing receptor autophosphorylation and subsequent activation of downstream effectors. The phosphorylation status at Tyr969 is particularly significant as it represents a key autophosphorylation site identified through mass spectrometry-based phosphorylation discovery platforms and serves as a direct indicator of FLT3 kinase activity [4]. Monitoring phosphorylation at this and other sites provides crucial information about This compound target engagement and helps establish the relationship between drug concentration, FLT3 inhibition, and biological effects in AML models.

Key Reagents and Materials

Table 1: Essential Reagents and Materials for FLT3 Phosphorylation Analysis

| Category | Specific Reagents/Items | Application Notes |

|---|---|---|

| Cell Lines | MV4-11 (FLT3-ITD+), MOLM-13 (FLT3-ITD+), RS4;11 (FLT3-WT) | Use FLT3-ITD+ lines as positive controls; maintain in RPMI-1640 + 10% FBS [5] [6] |

| Inhibitors | This compound, Quizartinib (positive control) | Prepare 10 mM stock in DMSO; store at -80°C; use serial dilutions for dose-response [7] |

| Antibodies | Anti-phospho-FLT3 (Tyr969) [C24D9] Rabbit mAb #3463 | Use at 1:1000 dilution; specific for FLT3 phosphorylated at Tyr969 [4] |

| Antibodies | Total FLT3 Antibody, Anti-β-Actin Antibody | Loading controls; use according to manufacturer recommendations |

| Sample Prep | RIPA Lysis Buffer, Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail | Essential for preserving phosphorylation; add inhibitors fresh before use [8] |

| Gel Electrophoresis | 4-12% Bis-Tris Protein Gels, MOPS Running Buffer | Optimal for FLT3 (≈160 kDa); use MOPS buffer for proteins 31-150 kDa [8] |

| Detection | HRP-conjugated Secondary Antibodies, ECL Substrate, PVDF Membranes | PVDF preferred for protein retention; validate with chemiluminescent detection |

Detailed Experimental Protocol

Cell Culture and Drug Treatment

Cell maintenance: Culture FLT3-ITD-positive AML cell lines (e.g., MV4-11, MOLM-13) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere. Maintain cell density between 2 × 10⁵ and 1 × 10⁶ cells/mL to ensure optimal growth and viability. For primary AML cells, isolate mononuclear cells from patient bone marrow or peripheral blood samples using density gradient centrifugation with Lympholyte-H and culture in similar conditions [7] [6].

Drug treatment: Prepare this compound working concentrations by diluting the 10 mM stock solution in complete culture medium. Treat cells with a concentration range of this compound (e.g., 1 nM to 100 nM) for 1-24 hours to establish time-course and dose-response relationships. Include appropriate controls such as vehicle (DMSO), untreated cells, and positive control FLT3 inhibitors (e.g., quizartinib). For combination studies, this compound can be combined with other agents such as histone deacetylase inhibitors following established protocols [7].

Protein Extraction and Quantification

Cell lysis: Harvest cells by centrifugation at 500 × g for 5 minutes at 4°C. Wash cell pellets twice with ice-cold phosphate-buffered saline (PBS) to remove residual media and drugs. Lyse cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors (1:100 dilution). Use approximately 1 mL of lysis buffer per 1 × 10⁷ cells. Incubate on ice for 10-15 minutes with occasional vortexing to ensure complete lysis [8].

Protein quantification: Clarify lysates by centrifugation at 14,000-17,000 × g for 10 minutes at 4°C. Transfer the supernatant to fresh pre-chilled tubes. Determine protein concentration using a BCA or Bradford assay according to manufacturer instructions. Prepare samples by adding 4× Laemmli sample buffer with DTT (final concentration 50-100 mM) and denature at 95-100°C for 5-10 minutes. Aliquot and store samples at -80°C if not used immediately [8].

Gel Electrophoresis and Protein Transfer

Gel setup: Use pre-cast 4-12% Bis-Tris gradient gels or prepare handcast gels with appropriate acrylamide concentration. For FLT3 (≈160 kDa), a 4-12% gradient gel provides optimal separation. Set up electrophoresis apparatus with MOPS or MES running buffer as recommended for the molecular weight range of interest [8].

Sample loading and electrophoresis: Load 20-40 μg of total protein per well alongside a pre-stained protein molecular weight marker. Run gels at constant voltage (120-150V) for approximately 90 minutes or until the dye front reaches the bottom of the gel. Monitor temperature to prevent overheating, which can distort protein bands [8].

Protein transfer: Activate PVDF membranes by brief immersion in 100% methanol, then equilibrate in transfer buffer. Assemble the transfer stack carefully to avoid air bubbles. Transfer proteins using wet or semi-dry transfer systems according to manufacturer recommendations. For FLT3 (160 kDa), use wet transfer at 100V for 60-90 minutes at 4°C or semi-dry transfer at 25V for 60 minutes [8].

Immunoblotting and Detection

Blocking and antibody incubation: Block membranes with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation. Incubate with primary antibodies diluted in blocking buffer overnight at 4°C with gentle shaking. Use phospho-specific FLT3 (Tyr969) antibody at 1:1000 dilution and total FLT3 antibody at manufacturer-recommended dilution [4] [8].

Washing and secondary detection: Wash membranes 3-5 times for 5-10 minutes each with TBST. Incubate with appropriate HRP-conjugated secondary antibodies (1:2000-1:5000) in blocking buffer for 1 hour at room temperature. Wash again thoroughly to remove unbound secondary antibodies [8].

Signal development: Develop blots using enhanced chemiluminescence (ECL) substrate according to manufacturer instructions. Image using a digital imaging system with multiple exposure times to ensure linear signal detection. For quantification, ensure that signals are not saturated [8].

Data Analysis and Interpretation

Normalization and quantification: Normalize phospho-FLT3 band intensities to total FLT3 levels to account for potential variations in protein loading and expression. Additionally, use housekeeping proteins such as β-actin or GAPDH as loading controls. Quantify band intensities using image analysis software such as ImageJ or manufacturer-specific software.

Statistical analysis: Perform experiments in biological triplicates to ensure reproducibility. Express results as mean ± standard deviation. Use appropriate statistical tests (e.g., Student's t-test, ANOVA with post-hoc analysis) to determine significance between treatment groups. Calculate phosphorylation inhibition as percentage of vehicle control.

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in FLT3 Phosphorylation Analysis

| Problem | Potential Causes | Solutions |

|---|---|---|

| Weak or No Signal | Insufficient phosphorylation, low antibody sensitivity, improper transfer | Include positive control cells (FLT3-ITD+); validate antibody with known phosphorylated samples [4] |

| High Background | Incomplete blocking, insufficient washing, antibody concentration too high | Optimize blocking conditions; increase wash stringency; titrate antibodies [8] |

| Multiple Bands | Non-specific antibody binding, protein degradation, incomplete transfer | Check antibody specificity; ensure fresh protease inhibitors; verify transfer efficiency [4] |

| Inconsistent Results | Variable cell density, inconsistent drug treatment, uneven transfer | Standardize cell counting; use fresh drug preparations; validate transfer consistency [6] |

| No Change with Treatment | Drug inactivity, incorrect phosphorylation site, resistant cell line | Verify drug activity with viability assays; confirm phosphorylation site relevance [5] [6] |

Alternative Methods and Validation Approaches

While Western blotting provides a robust method for assessing FLT3 phosphorylation, several complementary techniques can enhance data validation:

Flow cytometry: For rapid assessment of FLT3 phosphorylation at single-cell level, particularly valuable when working with limited primary samples or heterogeneous cell populations. This method enables multiparameter analysis of phosphorylation alongside surface markers and provides statistical power through analysis of thousands of events [3].

Phosphoproteomic analysis: Mass spectrometry-based approaches enable global profiling of phosphorylation changes in response to this compound treatment, potentially revealing novel phosphorylation sites and compensatory signaling pathways. As demonstrated in studies with quizartinib, phosphoproteomics can identify predictive biomarkers of response beyond canonical FLT3 phosphorylation sites [5] [6].

Cell viability assays: Combine Western blot analysis with functional assays such as MTT or CCK-8 to correlate target modulation with biological effects. This integrated approach helps establish the pharmacodynamic relationship between FLT3 phosphorylation inhibition and anti-leukemic activity [7].

Conclusion

This comprehensive protocol provides researchers with a standardized methodology for assessing FLT3 phosphorylation in response to this compound treatment. The detailed procedures, troubleshooting guide, and alternative methods presented here will facilitate reproducible and reliable evaluation of this promising therapeutic candidate. As FLT3 inhibitors continue to evolve, rigorous assessment of target engagement through phosphorylation analysis remains crucial for understanding mechanisms of action, optimizing dosing strategies, and overcoming resistance in AML treatment. The integration of Western blot data with functional assays and complementary phosphorylation analysis methods will provide the most comprehensive understanding of this compound's therapeutic potential.

References

- 1. Role of Biomarkers in FLT3 AML - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting FMS-like tyrosine kinase 3 (FLT3) in acute ... [sciencedirect.com]

- 3. Monitoring of FLT status and its response to drugs... 3 phosphorylation [pubmed.ncbi.nlm.nih.gov]

- 4. Phospho- FLT (Tyr969) (C24D9) Rabbit... | Cell Signaling Technology 3 [cellsignal.com]

- 5. Global phosphoproteome analysis of human bone marrow ... [nature.com]

- 6. Phosphoproteomic Characterization of Primary AML ... [journals.lww.com]

- 7. IHCH9033, a novel class I HDAC inhibitor, synergizes with... [ehoonline.biomedcentral.com]

- 8. | Abcam Western blot protocol [abcam.com]

Alternative Compound and General Xenograft Protocol

BPR1J-097 storage conditions stability

Chemical Properties & Storage

The table below summarizes the core chemical and storage information for BBR1J-097 and its hydrochloride salt.

| Property | BPR1J-097 | This compound Hydrochloride |

|---|---|---|

| CAS Number | 1327167-19-0 [1] | Not specified in sources [2] |

| Molecular Formula | C₂₇H₂₈N₆O₃S [1] | C₂₇H₂₉ClN₆O₃S [2] [3] |

| Molecular Weight | 516.61 g/mol [1] | 553.08 g/mol [3] |

| Purity | Information not available in search results | >98% (HPLC) [2] |

| Storage (Powder) | -20°C [1] | -20°C (sealed, away from moisture) [2] [3] |

| Storage (Solution) | -80°C (in solvent) [1] | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) [3] |

| Shipping | Information not available in search results | Room temperature (continental US); with ice pack [2] |

Handling Precautions: this compound is classified as Acute Toxicity (Oral, Category 4), with the hazard statement H302: Harmful if swallowed [1]. Key precautionary measures include [1]:

- Personal Protection: Use safety goggles, protective gloves, and suitable respirators.

- Handling: Avoid inhalation, contact with eyes and skin. Use only in areas with appropriate exhaust ventilation and avoid dust formation.

- Environmental Safety: Avoid release to the environment as it is very toxic to aquatic life (H410) [1].

Experimental Protocols

In Vitro Kinase Inhibition and Cell Viability Assay

This protocol is used to determine the compound's potency against the FLT3 kinase and its effect on cancer cell proliferation [3].

FLT3 Kinase Assay

- Procedure: The kinase reaction is carried out in a 96-well plate containing 25 mM Tris (pH 7.4), 10 mM MgCl₂, 4 mM MnCl₂, 1 mM DTT, 0.02% Triton X-100, 0.01% BSA, 1 μM ATP, 20 μM peptide substrate (GGMEDIYFEFMGGKKK), 75 ng of recombinant FLT3 proteins, and the test compound (this compound) at various concentrations. The plate is incubated at 30°C for 4 hours [3].

- Detection: 50 μL of Kinase-Glo Plus Reagent is added to each well and incubated at 25°C for 20 minutes. The luminescence is then measured, with a decrease in signal indicating reduced kinase activity. The IC₅₀ value is calculated from three independent experiments [3].

Cell Proliferation Assay

- Cell Lines: Commonly used FLT3-ITD mutant cell lines such as MOLM-13 and MV4-11 [3].

- Procedure: Seed 10,000 cells per well in a 96-well plate. After 16 hours, treat the cells with vehicle or this compound Hydrochloride at various concentrations for 72 hours [3].

- Viability Quantification: Use the MTS method. Measure the absorbance at 490 nm. The GC₅₀ (concentration for 50% growth reduction) is calculated using appropriate software [3].

In Vivo Efficacy Study in Mouse Models

This protocol assesses the anti-tumor activity of this compound in vivo [3].

- Animal Model: Use male nude mice (8 weeks old) [3].

- Tumor Inoculation: Inoculate mice subcutaneously with MOLM-13 (1×10⁶ per flank) or MV4-11 cells (5×10⁶ per flank) [3].

- Dosing Regimen: When tumor volumes reach 100-200 mm³, group the animals (n=5-7 per group) and treat them with this compound Hydrochloride (e.g., 10 and 25 mg/kg) or a vehicle control via intravenous injection. Administer the treatment once daily for 5 days per week over a 2-week period [3].

- Endpoint Measurement: Monitor tumor volumes (calculated as length × width² / 2) and animal body weight twice weekly. The significant tumor growth reduction and shrinkage are key efficacy indicators [3].

Key Research Findings

The table below summarizes the primary experimental findings from the literature.

| Model | Finding / Outcome | Reference |

|---|---|---|

| In Vitro | Potent inhibitor of FLT3 kinase activity (IC₅₀ = 11 ± 7 nM). Suppresses phosphorylation of FLT3 and STAT5. Inhibits proliferation of MOLM-13 (IC₅₀ = 21 ± 7 nM) and MV4-11 cells (IC₅₀ = 46 ± 14 nM). Induces caspase-3 activation. | [3] |

| In Vivo | Intravenous administration (10 or 25 mg/kg) shows a clear dose-dependent anti-tumor effect in MOLM-13 and MV4-11 xenograft models. Treatment at 25 mg/kg leads to tumor stasis and significant shrinkage with minimal body weight loss in mice. | [3] |

Experimental Workflow

The following diagram illustrates the key stages of a preclinical efficacy study for this compound:

Critical Application Notes

- Stability is Key: The biological activity of the compound is highly dependent on adherence to storage conditions. Always store the powder at -20°C and any prepared stock solutions at -80°C. Use newly opened DMSO to prepare stock solutions, as hygroscopic DMSO can impact solubility [1] [3].

- Solubilization Considerations: this compound Hydrochloride has a solubility of approximately 6 mg/mL in DMSO, which requires ultrasonic and warming. For in vivo studies, note that the hydrochloride salt is also soluble in water at 2 mg/mL (with sonication) [3].

- Safety Compliance: This compound is for research use only and is not for human use. All handling procedures must conform to institutional safety guidelines and the precautionary statements outlined in the MSDS, particularly regarding oral toxicity and environmental hazards [1] [2] [3].

- Context of Research: Most available data is from preclinical studies. Its relevance to human cancer treatment, potential drug resistance mechanisms, and combination therapy strategies with other agents are important areas for further investigation [4].

References

Application Note Framework: Pharmacokinetic Profiling of BPR1J-097 in Rats

This framework outlines the standard structure and content for a pharmacokinetic study application note. All sections requiring data input are marked with [Data Placeholder].

Abstract and Introduction

- Abstract Summary: Briefly state the objective (e.g., "This study characterizes the single-dose pharmacokinetics of BPR1J-097 in Sprague-Dawley rats..."). Key results for

[Data Placeholder]include route of administration (IV/oral), maximum concentration (C~max~), area under the curve (AUC), half-life (t~1/2~), and oral bioavailability. - Introduction: Introduce the compound this compound and its therapeutic class. Discuss the critical role of preclinical pharmacokinetic studies in toxicological assessments and predicting human pharmacokinetics and pharmacodynamics [1].

Experimental Protocol

- Chemicals and Reagents:

[Data Placeholder]List this compound source and purity, internal standard, solvents, and reagents. - Animal Dosing and Sample Collection:

[Data Placeholder]Detail animal strain, dosing concentrations, administration routes, and blood sample collection time points [1]. - Bioanalytical Method:

[Data Placeholder]Describe sample processing, instrumentation, and chromatographic conditions. A validated HPLC-UV or LC-MS/MS method is typical [1]. - Pharmacokinetic and Statistical Analysis:

[Data Placeholder]Specify software and compartmental model used to calculate PK parameters [1].

Results and Discussion

- Bioanalytical Method Validation:

[Data Placeholder]Summarize validation results for sensitivity, specificity, accuracy, precision, and recovery [1]. - Pharmacokinetic Parameters:

[Data Placeholder]Present all calculated parameters in a summary table. - Discussion: Interpret the data. Discuss absorption, distribution, metabolism, and excretion properties. If bioavailability is low, potential reasons should be explained [1].

Proposed Workflow for PK Study of this compound

The diagram below visualizes the experimental workflow. You can use this Graphviz DOT script as a template.

Graph Title: this compound PK Study Workflow

Data Presentation Tables

These tables show the structure for presenting results. All values are illustrative [Placeholders].

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rats (Illustrative Data)

| Parameter (Units) | Intravenous (IV) [Dose] | Oral (PO) [Dose] |

|---|---|---|

| C~max~ (ng/mL) | [Data] | [Data] |

| T~max~ (h) | [Data] | [Data] |

| AUC~0–t~ (ng·h/mL) | [Data] | [Data] |

| AUC~0–∞~ (ng·h/mL) | [Data] | [Data] |

| t~1/2~ (h) | [Data] | [Data] |

| CL (L/h/kg) | [Data] | [Data] |

| V~d~ (L/kg) | [Data] | [Data] |

| Bioavailability (F%) | — | [Data] |

Table 2: Key Resources and Reagents

| Reagent / Resource | Source / Catalog Number | Details / Comments |

|---|---|---|

| This compound | [Data] | Purity: [Data] |

| Internal Standard | [Data] | [Data] |

| HPLC System | [Data] | [Data] |

| Analytical Column | [Data] | [Data] |

How to Proceed Without Direct Data

Since direct information on this compound is unavailable, here are actionable steps to move your research forward:

- Search for Structural Analogs: The search found a related compound, BPR1J-340 [2] [3]. If this compound is a structural analog, its pharmacokinetics may be similar.

- Consult Specialized Databases: Search patents, chemical registries, and preclinical data repositories.

- Empirical Testing: This application note framework and protocol will be immediately useful for designing and reporting your own experimental work on this compound.

References

BPR1J-097 Cellular Proliferation Assay (GC₅₀ Data)

The following table summarizes the key quantitative data for BPR1J-097 from the search results [1].

| Cell Line | Cell Description | GC₅₀ Value (nM) |

|---|---|---|

| MOLM-13 | FLT3-ITD+ acute myeloid leukemia (AML) cells | 21 ± 7 nM |

| MV4-11 | FLT3-ITD+ acute myeloid leukemia (AML) cells | 46 ± 14 nM |

The GC₅₀ value is defined as the compound concentration that causes a 50% reduction in cell viability compared to a DMSO-treated (vehicle) control [2] [3].

Experimental Protocol for Cell Viability Assays

The methodology below for the MTS-based cell proliferation assay is described for BPR1J-340 [2] [3] and is directly applicable for determining GC₅₀ for compounds like this compound.

- Cell Seeding: Seed cells in 96-well plates at a density of 10,000 cells per well and allow them to adhere and grow for 16 hours [2] [3].

- Compound Treatment: Treat the cells with either a vehicle control (DMSO) or various concentrations of the FLT3 inhibitor (e.g., this compound) [1] [2].

- Incubation: Incubate the cells with the compound for 72 hours [2] [3].

- Viability Quantification: Add MTS reagent to each well and incubate according to the manufacturer's protocol. The conversion of MTS into a colored formazan product by metabolically active cells is measured by absorbance at 490 nm using a plate reader [2] [3].

- Data Analysis: Calculate the GC₅₀ value using software such as Prism (GraphPad Software, Inc.) by comparing the absorbance of compound-treated cells to the vehicle control [2] [3].

Experimental Workflow and Mechanism of Action

The following diagrams, created using Graphviz, illustrate the experimental workflow and the proposed mechanism of this compound. You can use the provided DOT code to generate or modify these diagrams.

Key Research Context

- Synergistic Combinations: Research on the related compound BPR1J-340 found that combination treatment with the HDAC inhibitor Vorinostat (SAHA) synergistically induced apoptosis in FLT3-ITD+ AML cells via Mcl-1 down-regulation [2] [3]. This suggests a potentially promising combinatorial strategy that may also be relevant for this compound.

- In Vivo Correlation: The potent in vitro activity of this compound is supported by in vivo data. Studies in murine xenograft models showed that this compound produced significant tumour growth inhibition and shrinkage at doses of 10 and 25 mg/kg [1].

References

BPR1J-097 in vitro kinase activity assay protocol

BPR1J-097 Profile & Known Activity Data

This compound is a novel, potent small-molecule inhibitor identified in preclinical research for targeting Fms-like tyrosine kinase 3 (FLT3), a key driver in Acute Myeloid Leukemia (AML) pathogenesis [1] [2].

The table below summarizes the key quantitative data available from the search results:

| Assay Type | Cell Line / System | Result (IC₅₀ / GC₅₀) | Citation |

|---|---|---|---|

| FLT3 Kinase Inhibition | Biochemical Assay | 1 - 10 nM [1] | Lin et al., 2012 |

| FLT3 Kinase Inhibition | Not Specified | 11 nM [2] | Lin et al., 2012 |

| Cellular Growth Inhibition | MOLM-13 AML cells | 21 ± 7 nM [1] | Lin et al., 2012 |

| Cellular Growth Inhibition | MV4-11 AML cells | 46 ± 14 nM [1] | Lin et al., 2012 |

Conceptual Workflow for Kinase Assay

While the exact protocol using this compound is not detailed, the following workflow outlines the standard steps for a fluorescence-based in vitro kinase assay. You would need to optimize conditions like reagent concentrations, incubation times, and detection parameters based on your specific setup.

FLT3 Signaling & Inhibitor Mechanism

The diagram below illustrates the signaling pathway driven by mutant FLT3 and the proposed mechanism of action for this compound, based on its described biological effects [1] [2].

Suggestions for Finding Detailed Protocols

To obtain the level of methodological detail required for replicating experiments, consider these approaches:

- Consult Primary Literature: The full-text paper in the British Journal of Cancer [1] is the most likely source to contain comprehensive experimental details.

- Contact Developers: Reaching out to the Institute of Biotechnology and Pharmaceutical Research at the National Health Research Institutes (Taiwan), the developer mentioned in the chemical database [2], could provide access to original protocols.

- Review Similar Protocols: Study methodologies from published papers on other FLT3 inhibitors (e.g., Sorafenib, SU11248) cited in the same reference list [1], as the core assay principles are often similar.

References

FLT3 Inhibition as a Therapeutic Strategy in AML

The research on BPR1J-097 is grounded in the well-established role of FMS-like tyrosine kinase 3 (FLT3) in Acute Myeloid Leukemia (AML). Activating mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common mutations in AML and are significantly associated with poor prognosis [1] [2]. These mutations drive leukemic transformation by accelerating proliferation and suppressing apoptosis [1]. Consequently, FLT3 has been identified as a highly attractive therapeutic target, and several small-molecule FLT3 inhibitors have been developed for clinical investigation [2].

Profile of this compound and BPR1J-340

The search results confirm that This compound is a novel FLT3 kinase inhibitor [3]. While detailed experimental data for this compound is not provided, a highly related compound, BPR1J-340, has been extensively profiled and serves as a strong reference for its expected behavior.

The quantitative pharmacological profile of BPR1J-340 is summarized in the table below.

| Parameter | Value for BPR1J-340 | Experimental Context |

|---|---|---|

| Biochemical FLT3 Inhibition (IC₅₀) | 25 ± 5 nM | In vitro kinase activity assay [1] |

| Cellular Proliferation Inhibition (GC₅₀) | ~2.8 - 5.0 nM | FLT3-ITD+ cell lines (MV4;11, MOLM-13) [1] |

| Target Phosphorylation Inhibition (IC₅₀) | ~1 nM (STAT5 phosphorylation) | MV4;11 cells [1] |

| Key Apoptosis Markers Induced | Cleaved PARP, Cleaved Caspase-3 | Western blot analysis in FLT3-ITD+ cells [1] |

Mechanism of Action and Apoptosis Induction

The molecular mechanism by which FLT3 inhibitors like BPR1J-340 induce apoptosis can be visualized in the following pathway. This diagram integrates information from the search results on FLT3 signaling [1] [2] and the role of caspase-mediated PARP cleavage in apoptosis [4].

Model Protocol: Apoptosis Assay via Western Blotting

While a specific step-by-step protocol for this compound was not found, the methodology can be reliably reconstructed from the techniques used to evaluate BPR1J-340 [1] and general knowledge of apoptosis detection. The workflow below outlines the key experimental stages.

Here is a detailed breakdown of each step:

- Cell Line Selection: Use human FLT3-ITD-positive AML cell lines (e.g., MOLM-13, MV4;11). Maintain these cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) [1].

- Compound Treatment: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Treat cells with a range of concentrations (e.g., 1 nM to 100 nM) for a specified period (e.g., 16-24 hours). Include a vehicle control (DMSO only) [1].

- Protein Extraction and Quantification: Lyse cells using a suitable RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates to clear debris and determine the protein concentration of the supernatant using a standard assay like BCA.

- Gel Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on an appropriate gradient gel. Subsequently, transfer the proteins from the gel to a nitrocellulose or PVDF membrane.

- Immunoblotting:

- Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

- Primary Antibody Incubation: Probe the membrane overnight at 4°C with specific primary antibodies. The key antibodies for assessing apoptosis are:

- Anti-Cleaved Caspase-3: Detects the active, apoptosis-specific fragment.

- Anti-Cleaved PARP: Specifically recognizes the 89 kDa fragment resulting from caspase cleavage [1] [4].

- Anti-pSTAT5: To confirm effective FLT3 pathway inhibition [1].

- Anti-β-actin: Serves as a loading control for normalizing protein levels [1].

- Detection and Analysis:

- Incubate the membrane with appropriate HRP-conjugated secondary antibodies.

- Use a chemiluminescent substrate to visualize the protein bands.

- Analyze the blots to confirm that this compound treatment leads to a dose-dependent increase in cleaved caspase-3 and cleaved PARP, alongside a decrease in pSTAT5.

Application Note Summary

This proposed application note provides a framework for evaluating the pro-apoptotic activity of this compound:

- Objective: To demonstrate that the FLT3 inhibitor this compound induces caspase-dependent apoptosis in FLT3-ITD-positive AML cells.

- Key Findings (based on BPR1J-340): The related inhibitor BPR1J-340 potently induces apoptosis, as evidenced by the cleavage of caspase-3 and its substrate PARP, confirming the activation of the intrinsic apoptosis pathway [1].

- Experimental Approach: Western blot analysis is a robust method for detecting these apoptotic markers and validating the mechanism of action of targeted anti-cancer drugs.

Future Research and Protocol Refinement

To fully complete this application note, the following specific information for this compound would be required:

- The exact IC₅₀ and GC₅₀ values for this compound.

- The optimal treatment time and concentration for observing maximal apoptosis in various cell models.

- Data from additional assays (e.g., MTS cell viability assays, flow cytometry with Annexin V/propidium iodide staining) to complement the western blot findings.

References

- 1. Evaluation of the Antitumor Effects of BPR1J-340, a Potent ... [journals.plos.org]

- 2. Investigational FMS-Like Tyrosine Kinase 3 (FLT3) ... [pmc.ncbi.nlm.nih.gov]

- 3. The role, mechanism and potentially therapeutic ... [nature.com]

- 4. Activation and Caspase-mediated Inhibition of PARP [pmc.ncbi.nlm.nih.gov]

Application Note: Synergistic Antitumor Therapy with FLT3 and HDAC Inhibition in AML

References

- 1. HDAC Inhibitors in Acute Myeloid Leukemia [mdpi.com]

- 2. Evaluation of the Antitumor Effects of BPR1J-340, a Potent ... [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the Antitumor Effects of BPR1J-340, a Potent ... [journals.plos.org]

- 4. Combining Histone Deacetylase Inhibitors (HDACis) with ... [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of hydrazide-based PI3K/HDAC dual inhibitors ... [sciencedirect.com]

Comprehensive Application Notes: BPR1J-097 as a Potent FLT3 Inhibitor in Acute Myeloid Leukemia Models

Introduction and Significance

Acute Myeloid Leukemia (AML) represents one of the most challenging hematological malignancies, characterized by rapid progression and heterogeneous molecular alterations. The FMS-like tyrosine kinase 3 (FLT3) receptor has emerged as a critical therapeutic target in AML, particularly since approximately 30% of AML patients harbor activating mutations in this receptor tyrosine kinase. These mutations, most commonly internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (such as D835Y), drive constitutive activation of proliferative and anti-apoptotic signaling pathways, leading to aggressive disease phenotypes and poor clinical outcomes [1]. The development of targeted FLT3 inhibitors has thus become a major focus in oncology research, offering the potential for more effective and less toxic therapies compared to conventional chemotherapy.

BPR1J-097 is a novel small molecule inhibitor that demonstrates potent activity against both wild-type and mutant FLT3, including the clinically relevant D835Y mutant. With an IC₅₀ of 11±7 nM against FLT3 and 3 nM against the FLT3 D835Y mutant, this compound represents a promising therapeutic candidate for AML treatment [2]. Preclinical studies have confirmed its robust anti-tumor efficacy in FLT3-driven AML murine xenograft models, showing significant tumor growth inhibition and even regression at well-tolerated doses. These properties, combined with favorable pharmacokinetic characteristics, position this compound as an attractive compound for further preclinical development and potential clinical translation in AML therapy.

Quantitative Profiling of this compound

Biochemical and Cellular Potency Data

Table 1: Biochemical and Cellular Activity Profile of this compound

| Parameter | Value | Experimental Context |

|---|---|---|

| FLT3 Enzymatic IC₅₀ | 11 ± 7 nM | In vitro kinase assay [2] |

| FLT3 D835Y Mutant IC₅₀ | 3 nM | In vitro kinase assay [2] |

| Cellular GC₅₀ (MOLM-13) | 21 ± 7 nM | FLT3-ITD+ human AML cell line [2] |

| Cellular GC₅₀ (MV4-11) | 46 ± 14 nM | FLT3-ITD+ human AML cell line [2] |

| STAT5 Phosphorylation Inhibition | ~1 nM | MV4-11 cells [1] |

| FLT3-ITD Phosphorylation Inhibition | ~1 nM | MV4-11 cells [1] |

The potent enzymatic inhibition translated effectively to cellular systems, where this compound demonstrated strong anti-proliferative effects in FLT3-ITD-driven leukemia cell lines. The compound effectively suppressed downstream FLT3 signaling pathways, as evidenced by its nanomolar inhibition of STAT5 phosphorylation, a key mediator of FLT3-driven survival and proliferation signals [1]. This comprehensive activity profile across both enzymatic and cellular assays highlights the therapeutic potential of this compound in targeting FLT3-dependent AML pathologies.

In Vivo Efficacy Profiling

Table 2: In Vivo Efficacy of this compound in AML Models

| Model System | Dosing Regimen | Treatment Outcome | Key Findings |

|---|---|---|---|